molecular formula C17H14O2S B271360 4-(1H-inden-1-ylidenemethyl)phenyl methyl sulfone

4-(1H-inden-1-ylidenemethyl)phenyl methyl sulfone

Cat. No.: B271360
M. Wt: 282.4 g/mol
InChI Key: XICAFMGQCYYCRA-NTCAYCPXSA-N
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Description

4-(1H-inden-1-ylidenemethyl)phenyl methyl sulfone is an organic compound characterized by the presence of an indene core structure substituted with a 4-methylsulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-inden-1-ylidenemethyl)phenyl methyl sulfone typically involves the condensation of 4-methylsulfonylbenzaldehyde with indene under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1H-inden-1-ylidenemethyl)phenyl methyl sulfone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond and the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Reduced indene derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

4-(1H-inden-1-ylidenemethyl)phenyl methyl sulfone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(1H-inden-1-ylidenemethyl)phenyl methyl sulfone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-inden-1-ylidenemethyl)phenyl methyl sulfone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H14O2S

Molecular Weight

282.4 g/mol

IUPAC Name

(1E)-1-[(4-methylsulfonylphenyl)methylidene]indene

InChI

InChI=1S/C17H14O2S/c1-20(18,19)16-10-6-13(7-11-16)12-15-9-8-14-4-2-3-5-17(14)15/h2-12H,1H3/b15-12+

InChI Key

XICAFMGQCYYCRA-NTCAYCPXSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)/C=C/2\C=CC3=CC=CC=C32

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32

Origin of Product

United States

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